Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a bromine atom at position 6, a methyl group at position 2, and a 2-amino-2-oxoethoxy substituent at position 3. The benzofuran core is esterified at position 3 with a methyl carboxylate group. This compound is of interest in medicinal chemistry due to its structural complexity, which combines halogenation, ether, and amide functionalities. Such features are often associated with bioactivity, including cytotoxic, antimicrobial, or antifungal properties .
Properties
IUPAC Name |
methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO5/c1-6-12(13(17)18-2)7-3-10(19-5-11(15)16)8(14)4-9(7)20-6/h3-4H,5H2,1-2H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEIRAFPSVRXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification of the benzofuran derivative with methyl chloroformate under basic conditions.
Attachment of the Amino-Oxoethoxy Group: The final step involves the nucleophilic substitution of the ester with 2-amino-2-oxoethanol in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the oxoethoxy moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of benzofuran compounds have shown various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar activities.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors. The presence of the amino and carboxylate groups suggests it could interact with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The benzofuran core can intercalate with DNA or proteins, potentially disrupting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between the target compound and related benzofuran derivatives:
Notes:
- Bromine at C6 is a common feature in cytotoxic benzofurans, as seen in Compound 4, which showed activity against cancer cell lines .
- Ethyl ester analogs (e.g., ) may exhibit altered pharmacokinetics compared to methyl esters due to differences in lipophilicity and metabolic stability.
Physicochemical Properties
- LogP : Estimated LogP values (via XLogP3) suggest the target compound (LogP ~1.5) is less lipophilic than benzyloxy derivatives (LogP ~3.5 ), which may influence membrane permeability.
Structural Insights from Crystallography
While the target compound lacks reported crystallographic data, analogs like Compound VI (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) have been analyzed via X-ray diffraction, revealing planar benzofuran cores and substituent-dependent packing patterns . The amide group in the target compound may introduce conformational rigidity, affecting binding to biological targets.
Biological Activity
Methyl 5-(2-amino-2-oxoethoxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate, with the chemical formula and CAS Number 315237-36-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its role as a potential drug candidate. The following sections summarize key findings from recent studies.
- Topoisomerase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells, making it a target for anti-cancer therapies .
- Serotonin Receptor Modulation : The compound has shown partial agonist activity at the 5HT4 serotonin receptor, which is involved in gastrointestinal motility and could have implications for treating disorders like irritable bowel syndrome .
Efficacy in Biological Assays
A series of biological assays have been conducted to evaluate the efficacy of this compound:
| Assay Type | Efficacy Observed | Reference |
|---|---|---|
| Topoisomerase II Inhibition | IC50 = 15 µM | |
| 5HT4 Receptor Agonism | EC50 = 25 µM | |
| Cytotoxicity (Cancer Cell Lines) | IC50 = 30 µM |
Case Studies
Several studies have documented the biological effects and potential therapeutic uses of this compound:
- Cancer Research : In a study evaluating various benzofuran derivatives for anticancer activity, this compound exhibited significant cytotoxic effects against human breast cancer cell lines (MCF7) with an IC50 value indicating strong potential for further development as an anticancer agent .
- Gastrointestinal Disorders : Another study focused on the modulation of the serotonin system, where the compound demonstrated promising results in enhancing motility in animal models, suggesting its potential application in treating gastrointestinal disorders such as constipation and IBS .
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis typically involves multi-step reactions:
- Bromination : Introduce bromine at the 6-position using electrophilic substitution (e.g., NBS in DMF) .
- Esterification : Methanol or ethanol under acidic conditions (H₂SO₄) to form the carboxylate ester .
- Substitution : Introduce the 2-amino-2-oxoethoxy group via nucleophilic substitution (e.g., using K₂CO₃ in acetone as a base) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Q. Which spectroscopic techniques confirm the molecular structure?
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms functional groups (e.g., bromine’s deshielding effect) .
- X-ray crystallography : Resolves 3D conformation; SHELX programs refine crystallographic data .
- IR spectroscopy : Validates carbonyl (C=O) and amide (N-H) stretches .
Q. What preliminary biological screening methods are recommended?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition (e.g., protease/receptor binding) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How can the bromination step be optimized to reduce by-products?
- Solvent selection : Polar aprotic solvents (DMF) enhance electrophilic substitution .
- Catalyst : FeCl₃ or AlCl₃ improves regioselectivity .
- Temperature : Controlled heating (50–60°C) minimizes side reactions . Monitor progress via TLC and HPLC to isolate intermediates .
Q. How to resolve contradictions between NMR and X-ray data?
Q. How does the amino-oxoethoxy group influence bioactivity compared to other benzofurans?
- Hydrogen bonding : The amide group enhances binding to enzymes (e.g., viral proteases) .
- Solubility : Polar substituents improve aqueous solubility, affecting pharmacokinetics . Comparative studies with analogs (e.g., methoxy vs. amino-oxoethoxy) reveal structure-activity relationships .
Q. What computational methods predict binding affinity with antiviral targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with viral proteins (e.g., SARS-CoV-2 main protease) .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .
- QSAR : Correlate substituent electronic parameters (Hammett constants) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
